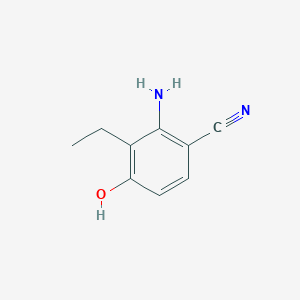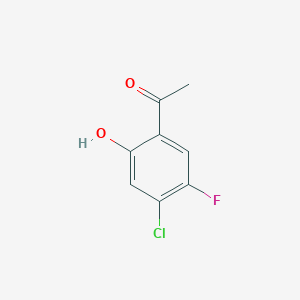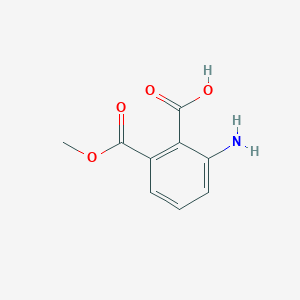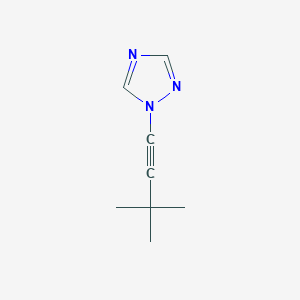![molecular formula C12H18N4O B011226 Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- CAS No. 100317-81-5](/img/structure/B11226.png)
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-[1-(4-methyl-2-pyridinyl)pentylidene]-, also known as CPP or cyclopropylpyrroloindole, is a chemical compound that has shown potential in various scientific research applications. CPP is a synthetic compound that was first synthesized in 2003 by a team of researchers led by Professor Yoshito Kishi at Harvard University. Since then, CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to bind to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
生化学的および生理学的効果
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels and receptors in the brain, and the regulation of neuronal excitability. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory disorders.
実験室実験の利点と制限
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has several advantages for lab experiments, including its synthetic accessibility, its potential for use as a lead compound in drug discovery, and its ability to modulate ion channels and receptors in the brain. However, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-, including the development of new synthetic methods for Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- and its derivatives, the investigation of its mechanism of action, and the exploration of its potential in drug discovery and disease treatment. Additionally, further research is needed to determine the safety and efficacy of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- in vivo, as well as its potential for use in clinical trials.
合成法
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is synthesized using a multi-step process that involves the coupling of a pyridine derivative and a cyclopropylamine derivative. The first step involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 1-pentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. In the next step, the amine is coupled with cyclopropanecarboxylic acid to give the cyclopropylamine derivative. Finally, the cyclopropylamine derivative is coupled with the pyridine derivative to form Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-.
科学的研究の応用
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to modulate the activity of ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. In drug discovery, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
CAS番号 |
100317-81-5 |
|---|---|
製品名 |
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- |
分子式 |
C12H18N4O |
分子量 |
234.3 g/mol |
IUPAC名 |
[1-(4-methylpyridin-2-yl)pentylideneamino]urea |
InChI |
InChI=1S/C12H18N4O/c1-3-4-5-10(15-16-12(13)17)11-8-9(2)6-7-14-11/h6-8H,3-5H2,1-2H3,(H3,13,16,17) |
InChIキー |
GHBBQTQQJQHMPW-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
正規SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



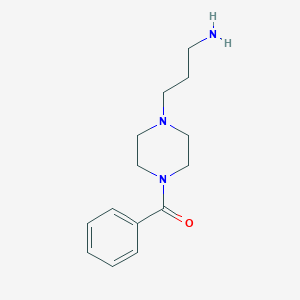
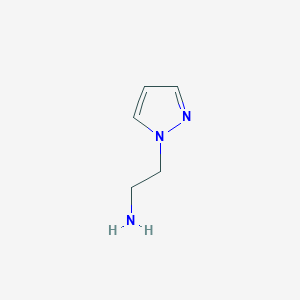
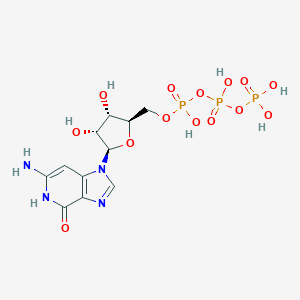
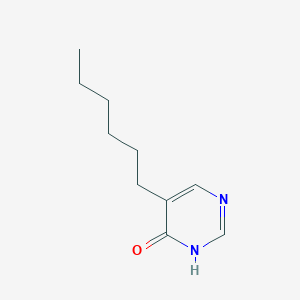
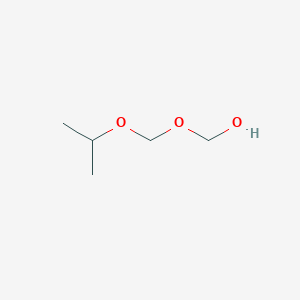
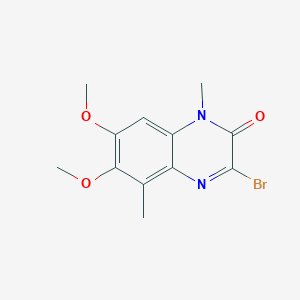
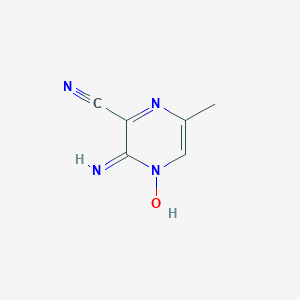
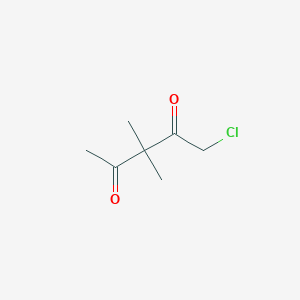
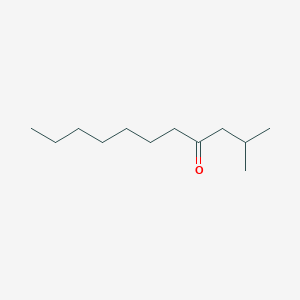
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
